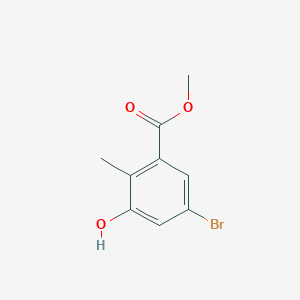
Carbamic acid, ethenyl-, methyl ester
Vue d'ensemble
Description
Carbamic acid, ethenyl-, methyl ester is an organic compound belonging to the class of carbamates. It is characterized by the presence of a carbamate group (-NHCOO-) attached to an ethenyl group and a methyl ester. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Mécanisme D'action
Target of Action
Methyl N-ethenylcarbamate, also known as Carbamic acid, ethenyl-, methyl ester or Methylvinylcarbamate, is a type of carbamate compound . Carbamates are known to act by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve function . .
Mode of Action
The mode of action of carbamates, including Methyl N-ethenylcarbamate, involves the inhibition of AChE . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, carbamates cause an accumulation of acetylcholine, leading to overstimulation of the nerves.
Biochemical Pathways
Carbamates, including Methyl N-ethenylcarbamate, affect the cholinergic pathway by inhibiting the AChE enzyme . This inhibition disrupts the normal function of the nervous system, leading to a range of symptoms.
Pharmacokinetics
It’s important to note that these properties play a crucial role in determining the bioavailability of a compound .
Result of Action
The inhibition of AChE by carbamates leads to an accumulation of acetylcholine, causing overstimulation of the nerves . This can result in a range of symptoms, depending on the extent of exposure.
Action Environment
The action, efficacy, and stability of Methyl N-ethenylcarbamate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by factors such as temperature and pH . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbamic acid, ethenyl-, methyl ester can be synthesized through several methods. One common approach involves the reaction of carbamoyl chlorides with alcohols. Another method includes the addition of alcohols to isocyanates, resulting in the formation of carbamates . Additionally, the reaction of carbonate esters with ammonia can also yield carbamates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes often use carboxylic acids and alcohols in the presence of acid catalysts such as concentrated sulfuric acid . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Carbamic acid, ethenyl-, methyl ester undergoes various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution.
Common Reagents and Conditions:
Hydrolysis: In acidic conditions, the ester bond is cleaved, resulting in the formation of a carboxylic acid and an alcohol.
Reduction: Esters can be reduced to primary alcohols using reagents such as lithium aluminum hydride (LiAlH4).
Nucleophilic Substitution: Esters can react with nucleophiles, leading to the formation of various substituted products.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Carbamic acid, ethenyl-, methyl ester has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Carbamic acid, methyl-, ethyl ester: Similar in structure but with an ethyl group instead of an ethenyl group.
Methyl carbamate: A simpler carbamate with a methyl group attached to the carbamate moiety.
Uniqueness: Carbamic acid, ethenyl-, methyl ester is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to other carbamates . This structural difference can influence its applications and effectiveness in various fields.
Propriétés
IUPAC Name |
methyl N-ethenylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3-5-4(6)7-2/h3H,1H2,2H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVXTHWIHWZYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446293 | |
| Record name | Carbamic acid, ethenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15204-93-0 | |
| Record name | Carbamic acid, ethenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide](/img/structure/B3047914.png)





![Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3047925.png)

![2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile](/img/structure/B3047930.png)




